REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[Si](C)(C)C)(=O)=O.[F-].[Cs+].[P:21]([O:32]CCCC)([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[O:22][CH2:23][CH2:24][CH2:25][CH3:26].C(#N)C>CCOC(C)=O>[C:7]1([P:21](=[O:32])([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[O:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=CC=C1)[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
P(OCCCC)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
Pet. Ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Zhu, Synthesis 1987, 8, 726
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)P(OCCCC)(OCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |